BLU-5937
Description
Overview of ATP as a Neurotransmitter and Neuromodulator in Sensory Pathways
Adenosine (B11128) triphosphate (ATP) is a ubiquitous and crucial extracellular signaling molecule that functions as both a neurotransmitter and a neuromodulator within the central and peripheral nervous systems. nih.govwikipedia.orgguidetopharmacology.org In sensory pathways, ATP is integral to sensory transduction, the process by which sensory stimuli are converted into electrical signals. nih.govwikipedia.org ATP can be released from presynaptic terminals via synaptic vesicles, and also through alternative mechanisms such as connexin and pannexin hemichannels. nnlm.gov Once released into the extracellular space, ATP interacts with specific cell surface receptors known as purinoceptors. These are broadly categorized into two main families: ionotropic P2X receptors and metabotropic P2Y receptors. guidetopharmacology.orgnnlm.gov Beyond its direct neurotransmitter role, ATP also acts as a neuromodulator, influencing the effects of other chemical messengers and exerting slower, more diffuse actions across broader areas. wikipedia.orguni.lu
The Role of P2X Receptors in Modulating Afferent Sensitivity
P2X receptors are a distinct family of ligand-gated ion channels that open rapidly (within milliseconds) upon binding ATP, allowing the influx of cations such as sodium, potassium, and calcium. citeab.com These receptors are trimeric in their molecular architecture and are widely distributed across various tissues. citeab.com In primary afferent nerves, P2X receptors are fundamental for the initiation of action potentials, responding to ATP released from diverse sensory cells, including taste buds, chemoreceptors, and urothelium. citeab.com Their involvement extends to both peripheral and central sensory signaling and processing. cenmed.com The release of ATP, often triggered by tissue stretch, injury, inflammation, or visceral distension, directly excites afferent fibers through the activation of P2X receptors. cenmed.comwikipedia.org This mechanism highlights their significant role in nociception, particularly under conditions of acute tissue injury and inflammation. cenmed.com Furthermore, the activation of P2X receptors on the central terminals of primary afferent fibers can lead to the release of glutamate, thereby generating excitatory postsynaptic currents. cenmed.com P2X receptors have been implicated in mediating visceral hypersensitivity. wikipedia.orgnih.gov
P2X3 Receptors as a Specific Target in Hypersensitive Reflexes
Among the seven identified P2X receptor subtypes, P2X3 receptors are particularly noteworthy as trimeric cation channels activated by extracellular ATP. guidetopharmacology.org These receptors are predominantly expressed on sensory neurons and exhibit high sensitivity to nanomolar concentrations of extracellular ATP, positioning them as key transducers of pain stimuli and critical modulators of nociceptive responses, visceral reflexes, and sensory hypersensitization. uni.luguidetopharmacology.org P2X3 receptors are found primarily on small and medium-sized neurons, which are largely classified as nociceptive C-fibers, and also on a subset of Aδ-fibers. nih.gov Both homomeric P2X3 and heteromeric P2X2/3 receptors are recognized for their pivotal role in the development of chronic inflammatory pain and neuropathic pain. fishersci.ie Their activation contributes to increased sensitivity to painful stimuli, exacerbating acute pain, hyperalgesia, and allodynia. fishersci.ie
In the context of respiratory physiology, P2X3 receptors are ATP-gated ion channels situated on primary afferent neurons within the airways. nih.govguidetopharmacology.org When ATP is released from damaged or inflamed airway tissues, it activates these P2X3 receptors, initiating depolarization and action potentials. These signals are then centrally transmitted and perceived as an urge to cough. nih.govguidetopharmacology.org Compelling preclinical and clinical evidence underscores the involvement of P2X3 receptors in the hypersensitization of the cough reflex, a hallmark of chronic cough conditions. nih.gov Consequently, P2X3 receptors have been validated as a therapeutic target for chronic cough, with P2X3 antagonists demonstrating the ability to inhibit ATP-induced action potentials in sensory C fibers. fishersci.dk
Context of Chronic Cough Pathophysiology and Unmet Therapeutic Needs
Chronic cough is clinically defined as a cough persisting for eight weeks or longer. wikipedia.orgctdbase.org A significant subset of patients experiences what is termed refractory chronic cough (RCC) or unexplained chronic cough (UCC). These conditions are characterized by a cough that endures despite optimal treatment of any identified underlying medical conditions, or for which no specific cause can be determined following comprehensive evaluation. wikipedia.orgctdbase.orgnewdrugapprovals.org Contemporary understanding posits chronic cough as a condition stemming from neural dysregulation, frequently presenting with features of cough hypersensitivity syndrome, such as laryngeal paresthesia, hypertussia, and allotussia. wikipedia.orgctdbase.org
The burden of chronic cough on patients is substantial, encompassing significant physical, psychological, social, and economic impacts. wikipedia.orgctdbase.orgsci-hub.se Despite this, existing therapeutic options often demonstrate limited efficacy, are associated with considerable side effects, or fail to address the fundamental underlying pathophysiology. wikipedia.orgsci-hub.se This highlights a critical unmet need for novel and effective treatments for RCC/UCC that specifically target the mechanisms driving the disease. fishersci.dkwikipedia.orgctdbase.orgsci-hub.sezhanggroup.org In this regard, antagonists of the purinergic P2X3 receptor have emerged as promising candidates, representing a rational and validated therapeutic target in the cough reflex pathway. fishersci.dkwikipedia.orghra.nhs.uk
Properties
Molecular Formula |
C24H26F2N4O3 |
|---|---|
Molecular Weight |
456.49 |
IUPAC Name |
Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1 |
InChI Key |
HHJIZLMOCIYWJF-HNNXBMFYSA-N |
SMILES |
O=C(N1C[C@H](CC2=C(C3=C(F)C=C(C(NC)=O)C=C3F)N=C4C=C(C)C=CN42)CCC1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BLU5937; BLU 5937; BLU-5937 |
Origin of Product |
United States |
Discovery and Early Development of Blu 5937
Identification of BLU-5937 as a Novel Chemical Entity
This compound was identified as a novel, potent, selective, and non-competitive antagonist specifically targeting the P2X3 homotrimeric receptor researchgate.netnih.govmedchemexpress.com. This small molecule was advanced by BELLUS Health as a lead drug candidate, primarily for the treatment of chronic cough newswire.casec.gov. In vitro studies have rigorously demonstrated this compound's high potency and remarkable selectivity for human P2X3 homotrimeric receptors nih.gov. Research indicated that this compound exhibits approximately 2,000 times greater selectivity for human P2X3 homotrimeric receptors compared to human P2X2/3 heterotrimeric receptors newswire.ca.
Detailed in vitro findings established the half-maximal inhibitory concentration (IC50) values for this compound. As shown in Table 1, its IC50 for human P2X3 homotrimeric receptors was determined to be 25 nM, while for human P2X2/3 heterotrimeric receptors, the IC50 was greater than 24 μM nih.govmedchemexpress.compatsnap.comnih.gov. Preclinical assessments further revealed that this compound possesses favorable drug-like characteristics, including good oral bioavailability and a low predicted clearance in humans researchgate.netnih.govmedchemexpress.com.
Table 1: In Vitro Selectivity of this compound
| Receptor Type | IC50 (nM) | Selectivity Ratio (P2X2/3 vs. P2X3) |
| Human P2X3 Homotrimeric | 25 | 1 |
| Human P2X2/3 Heterotrimeric | >24,000 | >960 |
Historical Perspective of P2X3 Receptor Antagonist Research
The understanding of P2X receptors, including P2X3, emerged following their discovery in 1995 nih.gov. The sensory role of adenosine (B11128) triphosphate (ATP) in biological systems can be traced back over five decades, with a crucial role subsequently proposed for P2X3-containing receptors in mediating the primary sensory effects of ATP nih.gov. Significant efforts in chemical research have focused on specifically targeting ATP-gated channels containing the P2X3 subunit, encompassing both homotrimeric P2X3 and heterotrimeric P2X2/3 receptors nih.gov.
Early investigations into P2X3 receptor antagonism involved compounds such as A-317491, a selective P2X3, P2X2/3 antagonist developed by Abbott, which demonstrated that ATP-induced activation of airways afferents was mediated by P2X3-containing receptors nih.gov. Subsequently, compounds like gefapixant (B1671419) (formerly AF-219) were developed as potent, reversible, and peripherally restricted noncompetitive antagonists of both P2X3 and P2X2/3 receptors mdpi.comnih.gov. However, clinical observations with less selective P2X3 antagonists, such as gefapixant, frequently noted taste-related adverse effects, primarily dysgeusia, which were attributed to the blockade of the P2X2/3 receptor, known to be involved in taste sensation nih.govmdpi.comnih.gov. This challenge spurred substantial research and development efforts aimed at discovering more selective P2X3 antagonists that could circumvent these taste disturbances researchgate.netnih.govnih.govmdpi.com. The publication of crystallographic structures of P2X receptors further facilitated the rational design and discovery of potent and selective antagonists, paving the way for compounds like this compound frontiersin.orgnih.gov.
Rationale for Selective P2X3 Antagonism in Disease States
P2X3 receptors are ATP-gated ion channels predominantly situated on primary afferent neurons researchgate.netnih.gov. When tissues are damaged or inflamed, ATP is released, activating these P2X3 receptors, which leads to neuronal depolarization and the transmission of action potentials to the central nervous system researchgate.netnih.gov. These receptors are expressed selectively and predominantly in C- and Aδ-fiber primary afferent neurons across various tissues, including the skin, joints, and hollow organs, indicating their specific involvement in the pain-sensing system nih.gov. Furthermore, P2X3-containing receptors play a key role in the activation of vagal C-fibers and rapidly adapting receptors (Aδ-fibers), which are central to the initiation and sensitization of the cough reflex nih.gov.
In pathological conditions, abnormal or excessive activation of P2X3 receptors contributes to various disorders, including chronic pain, inflammatory pain, and refractory chronic cough (RCC) nih.govnih.govpatsnap.comacs.org. Given their restricted localization to peripheral sensory neurons, P2X3 receptors are considered attractive therapeutic targets for conditions such as neuropathic pain and cough hypersensitivity patsnap.com. The rationale for selective P2X3 antagonism lies in its ability to block nociceptive transmission while minimizing undesirable central or off-target adverse effects nih.govpatsnap.com.
A critical aspect of this rationale is the differential expression and function of P2X3 homomeric and P2X2/3 heteromeric receptors. While P2X3 homomers are primarily involved in nociception and hypersensitivity, P2X2/3 heterotrimers are significantly expressed in the taste buds of the tongue and play a crucial role in taste sensation mdpi.comnih.gov. Non-selective P2X3 antagonists, by blocking both receptor subtypes, have been associated with taste disturbances nih.govmdpi.comnih.gov. This compound's high selectivity for P2X3 over P2X2/3 receptors offers a significant advantage by aiming to provide therapeutic efficacy without impacting taste perception researchgate.netnih.govnewswire.capatsnap.comnih.gov. This selective mechanism positions this compound as a promising therapeutic candidate for chronic cough and other hypersensitization disorders, including chronic pruritus researchgate.netnih.govmedchemexpress.comnewswire.casec.govpatsnap.combusinesswire.comsec.gov.
Molecular and Cellular Mechanisms of Blu 5937 Action
P2X3 Receptor Subtype Selectivity
BLU-5937 demonstrates a notable selectivity profile for different P2X receptor subtypes, which is critical to its therapeutic potential. researchgate.netnih.govpatsnap.comprobechem.comatsjournals.orgsec.gov
This compound acts as a potent and selective antagonist of homotrimeric P2X3 receptors. In in vitro studies involving cloned human P2X3 channels expressed in mammalian cells, this compound exhibited an IC50 of 25 nM for inhibiting αβ-meATP-evoked P2X3 receptor activity. researchgate.netnih.govmedchemexpress.compatsnap.comprobechem.comatsjournals.orgsec.govmedchemexpress.commedkoo.comglpbio.com This high potency underscores its strong affinity and inhibitory effect on this specific receptor configuration. researchgate.netnih.govsec.gov
In contrast to its potent activity on P2X3 homotrimers, this compound shows significantly less activity against P2X2/3 heterotrimeric receptors. The IC50 for human P2X2/3 heterotrimeric receptors was established at >24 µM. researchgate.netnih.govpatsnap.commedkoo.comglpbio.com This indicates a substantial selectivity, with this compound demonstrating approximately 1000-fold to 1500-fold greater selectivity for P2X3 homotrimeric receptors over P2X2/3 heterotrimeric receptors. researchgate.netnih.govpatsnap.comprobechem.com This differential activity is hypothesized to contribute to its observed lack of taste alteration, a common side effect associated with less selective P2X3 antagonists that also inhibit P2X2/3 receptors found in taste buds. researchgate.netnih.govpatsnap.comatsjournals.orgsec.gov
The IC50 values for this compound on human P2X3 and P2X2/3 receptors are summarized in the table below:
| Receptor Subtype | IC50 (nM) | Selectivity Ratio (P2X2/3:P2X3) |
| hP2X3 Homotrimeric | 25 researchgate.netnih.govmedchemexpress.compatsnap.comprobechem.commedchemexpress.commedkoo.comglpbio.com | 1:1 |
| hP2X2/3 Heterotrimeric | >24,000 (>24 µM) researchgate.netnih.govpatsnap.commedkoo.comglpbio.com | >960:1 (>1000-fold to 1500-fold) researchgate.netnih.govpatsnap.comprobechem.com |
Nature of Receptor Interaction: Non-competitive Antagonism
This compound functions as a non-competitive antagonist of the P2X3 receptor. researchgate.netnih.govmedchemexpress.comprobechem.comamegroups.orgmedkoo.comersnet.org This means that this compound binds to a site on the receptor distinct from the ATP binding site, thereby modulating the receptor's activity without directly competing with ATP for its binding. researchgate.net This allosteric modulation can stabilize the receptor in an inactive state, reducing the agonist-induced response. researchgate.net
Modulation of ATP-Gated Ion Channel Activity
P2X3 receptors are ligand-gated ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP), allowing the influx of cations like Ca2+, Na+, and K+. researchgate.netnih.govresearchgate.netpatsnap.comamegroups.org this compound inhibits this ATP-evoked ion channel activity. researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comamegroups.orgmedkoo.com By blocking these channels, this compound prevents the ion flow that would typically lead to cellular depolarization. researchgate.netnih.govresearchgate.netresearchgate.net
Cellular Impact on Primary Afferent Neurons
P2X3 receptors are predominantly located on primary afferent neurons, particularly in areas such as the dorsal root ganglia (DRGs), trigeminal nerve, and nodose ganglia. researchgate.netnih.govontosight.aiatsjournals.orgresearchgate.netresearchgate.netamegroups.org These neurons play a critical role in transmitting sensory information, including signals interpreted as pain or the urge to cough. researchgate.netnih.govontosight.aiatsjournals.orgresearchgate.netresearchgate.net
When ATP is released from damaged, stressed, or inflamed tissues, it activates P2X3 receptors on primary afferent neurons, leading to cellular depolarization and the generation of action potentials. researchgate.netnih.govontosight.aiatsjournals.orgresearchgate.netresearchgate.nethra.nhs.uk This process contributes to the hypersensitization of sensory pathways, such as the cough reflex. researchgate.netnih.govontosight.aiatsjournals.orgresearchgate.netresearchgate.net this compound, at concentrations such as 500 nM, has been shown to effectively block αβ-meATP-induced sensitization and firing activity of isolated primary nociceptors in rat dorsal root ganglions. researchgate.netnih.govmedchemexpress.compatsnap.comprobechem.comresearchgate.netsec.govmedchemexpress.commedkoo.comglpbio.com This attenuation of ATP-evoked depolarization by this compound is mediated through its specific antagonism of P2X3 homotrimeric receptors. researchgate.netnih.govpatsnap.comprobechem.comresearchgate.netsec.govmedchemexpress.commedkoo.comglpbio.com By inhibiting these receptors, this compound effectively reduces the excitability of sensory neurons, thereby inhibiting the hypersensitization of the cough reflex. researchgate.netnih.govontosight.aiatsjournals.orgresearchgate.netresearchgate.net
Inhibition of Action Potential Generation in Sensory Neurons
The primary role of P2X3 receptors in sensory neurons involves their contribution to the initiation and propagation of electrical signals. When ATP binds to P2X3 receptors on primary afferent neurons, it causes depolarization of the neuronal membrane, leading to the generation of action potentials that transmit sensory information to the central nervous system. researchgate.netnih.govclinicaltrials.gov
This compound's antagonistic action directly interferes with this process. Preclinical studies have shown that this compound can effectively block the sensitization and firing activity of isolated primary nociceptors. Specifically, at a concentration of 500 nM, this compound was observed to inhibit αβ-meATP-induced sensitization and subsequent firing activity in rat dorsal root ganglion (DRG) neurons. This effect is mediated through its antagonism of the P2X3 homotrimeric receptor. researchgate.netmedchemexpress.comnih.govsec.gov
This inhibition of action potential generation in sensory neurons highlights this compound's capacity to modulate neuronal excitability at the peripheral level, which is a key aspect of its therapeutic potential. researchgate.netajmc.com
Mechanisms Underlying Reduced Neuronal Hypersensitization
Neuronal hypersensitization is a phenomenon where sensory neurons become excessively responsive to stimuli, often leading to exaggerated sensations such as chronic cough or pruritus. P2X3 receptors play a significant role in the hypersensitization of the cough reflex. In conditions like chronic cough, ATP released from inflamed airway tissues overactivates P2X3 receptors on primary afferent neurons, contributing to an amplified cough response. researchgate.netnih.govresearchgate.netnih.govclinicaltrials.gov
By inhibiting P2X3 receptors on these primary sensory neurons, this compound effectively intervenes in the pathway that leads to neuronal hypersensitization. This targeted inhibition reduces the exaggerated neuronal responses to stimuli, thereby mitigating the symptoms associated with hypersensitivity. researchgate.netnih.govresearchgate.netclinicaltrials.gov
Preclinical evidence supports this mechanism. In a guinea pig cough model, this compound significantly reduced both histamine-induced and ATP-induced enhancements in citric acid-induced coughs in a dose-dependent manner. These anti-tussive effects were achieved at plasma concentrations that selectively block P2X3 homotrimeric receptors, with concentrations approximately 50-fold lower than those required to block P2X2/3 heterotrimeric receptors. This selectivity is believed to contribute to its ability to reduce hypersensitization without affecting other P2X receptor-mediated functions. researchgate.netmedchemexpress.comnih.govresearchgate.netajmc.com
The ability of this compound to selectively inhibit P2X3 receptors on primary sensory neurons underscores its mechanism in reducing neuronal hypersensitization, offering a targeted approach to manage conditions driven by overactive afferent nerve signaling. researchgate.netsec.govajmc.comslideshare.net
Preclinical Pharmacological Characterization of Blu 5937
In Vitro Characterization
In vitro studies were crucial in elucidating the fundamental pharmacological properties of BLU-5937, particularly its interaction with P2X receptors.
In cloned human P2X3 (hP2X3) and P2X2/3 (hP2X2/3) channels expressed in mammalian cells, this compound demonstrated potent and selective antagonism. nih.gov Functional assays inhibiting αβ-meATP-evoked P2X3 or P2X2/3 receptor activity established its high potency for the P2X3 homotrimeric receptor. nih.gov The half-maximal inhibitory concentration (IC50) for the hP2X3 homotrimeric receptor was determined to be 25 nM. nih.govpatsnap.com
A key characteristic of this compound is its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor. nih.govnih.gov The IC50 for the hP2X2/3 heterotrimeric receptor was found to be greater than 24 µM, highlighting a significant selectivity margin. nih.govpatsnap.com This selectivity is noteworthy as the P2X2/3 receptors are implicated in taste perception, and their inhibition can lead to taste-related side effects. newswire.cabioworld.com Studies have shown that this compound has an approximately 1000-fold greater selectivity for P2X3 receptors over P2X2/3 receptors. researchgate.net
| Receptor Subtype | IC50 Value |
| hP2X3 homotrimeric | 25 nM |
| hP2X2/3 heterotrimeric | >24 µM |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the efficacy of this compound was evaluated in various animal models to assess its potential as a therapeutic agent.
In a guinea pig model of cough, this compound demonstrated a significant and dose-dependent reduction in coughs induced by irritants. nih.govwithpower.com Specifically, oral administration of this compound significantly reduced the histamine-induced enhancement in the number of citric acid-induced coughs. nih.gov Furthermore, it also dose-dependently reduced the ATP-induced enhancement of citric acid-induced coughs in guinea pigs. nih.govresearchgate.net These anti-tussive effects were observed at plasma concentrations known to block P2X3 homotrimeric receptors, but were 50-fold lower than concentrations required to block P2X2/3 heterotrimeric receptors, further supporting that its anti-tussive action is primarily mediated through the inhibition of P2X3 homotrimeric receptors. nih.govresearchgate.net In these models, the anti-tussive efficacy of this compound was comparable to that of gefapixant (B1671419), another P2X3 antagonist. prnewswire.com
The dorsal root ganglia (DRG) house the cell bodies of primary afferent neurons, which play a critical role in sensory signaling, including the cough reflex. nih.govmdpi.com In studies using isolated primary nociceptors from rat dorsal root ganglions, this compound at a concentration of 500 nM was able to block αβ-meATP-induced sensitization and firing activity. nih.govresearchgate.net This action is attributed to its antagonism of P2X3 homotrimeric receptors, indicating its ability to modulate the excitability of sensory neurons involved in cough hypersensitivity. nih.govpatsnap.com
The anti-tussive effects of this compound have been consistently demonstrated in preclinical animal models. nih.govwithpower.comprnewswire.com The dose-dependent reduction in cough frequency in guinea pig models provides strong evidence of its potential to treat chronic cough. nih.gov These findings, combined with its high selectivity for the P2X3 receptor, position this compound as a promising candidate for managing chronic cough with a potentially favorable side-effect profile, particularly concerning taste disturbance. nih.govpatsnap.comwithpower.com
| Animal Model | Inducing Agent | Effect of this compound |
| Guinea Pig | Histamine/Citric Acid | Significant, dose-dependent reduction in coughs |
| Guinea Pig | ATP/Citric Acid | Significant, dose-dependent reduction in coughs |
Preclinical Pharmacokinetic Attributes
A series of preclinical studies were conducted to evaluate the pharmacokinetic profile of this compound. These assessments demonstrated that the compound possesses excellent drug-like qualities, including good oral bioavailability, a low predicted clearance in humans, and a lack of blood-brain barrier permeability nih.govresearchgate.netpatsnap.com.
Oral Bioavailability and Absorption Characteristics
This compound has demonstrated good oral bioavailability across multiple animal species, with absorption rates ranging from 48% to 80% icdst.org. Following oral administration, the compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately one hour icdst.org.
Pharmacokinetic analyses from preclinical and early clinical studies have shown that systemic exposure to this compound increases in a dose-proportional manner icdst.orgbioworld.com. Furthermore, the presence of food does not significantly impact its absorption, allowing for administration without regard to meals icdst.orgbioworld.com. The plasma half-life has been determined to be between 4 and 9 hours, which is supportive of a twice-daily dosing schedule icdst.org.
Table 1: Preclinical Oral Bioavailability and Absorption Data for this compound
| Parameter | Finding | Source |
|---|---|---|
| Oral Bioavailability | 48-80% (across various animal species) | icdst.org |
| Time to Max. Concentration (Tmax) | ~1 hour | icdst.org |
| Dose Proportionality | Systemic exposure increases dose-proportionally | icdst.orgbioworld.com |
| Food Effect | No significant effect on pharmacokinetics | icdst.orgbioworld.com |
| Plasma Half-life | 4-9 hours | icdst.org |
Predicted Clearance Profiles
Preclinical data predict a low clearance rate for this compound in humans nih.govresearchgate.netwithpower.com. Studies utilizing human hepatocytes and liver microsomes have indicated good metabolic stability icdst.org. The primary route of elimination for this compound is anticipated to be through hepatic metabolism icdst.org. This metabolic profile suggests a low potential for drug-drug interactions icdst.org.
Table 2: Preclinical Clearance Profile of this compound
| Parameter | Finding | Source |
|---|---|---|
| Predicted Human Clearance | Low | nih.govresearchgate.netwithpower.com |
| Metabolic Stability | Good in human hepatocytes and liver microsomes | icdst.org |
| Primary Elimination Route | Hepatic Metabolism | icdst.org |
Blood-Brain Barrier Permeability Assessment
A critical aspect of the preclinical evaluation of this compound was its ability to penetrate the central nervous system. Studies have consistently shown that this compound does not cross the blood-brain barrier nih.govresearchgate.neticdst.orgwithpower.com. This lack of permeability is a significant characteristic, as it minimizes the potential for central nervous system-related side effects icdst.org. Observational studies in rats noted no adverse effects on general behavior or neurological function, and the compound was found to be non-sedative, further supporting its lack of CNS penetration icdst.org.
Table 3: Compound Names Mentioned
| Compound Name | Other Names/Designations |
|---|---|
| This compound | Camlipixant |
| Eliapixant | BAY 1817080 |
| Gefapixant | MK-7264 |
| N-00588 |
Therapeutic Applications and Disease Context
Refractory Chronic Cough as a Primary Indication
The primary therapeutic focus for BLU-5937 has been refractory chronic cough (RCC), a condition defined as a cough lasting more than eight weeks that persists despite treatment for underlying causes. sec.govbiospace.com RCC is associated with significant negative impacts on physical, social, and psychosocial aspects of a person's quality of life. sec.govbusinesswire.com It is estimated that millions of adults in the United States suffer from this condition. sec.govbiospace.com
Pathophysiological Basis of P2X3 Involvement in Chronic Cough Reflex
The cough reflex is a protective mechanism, but in chronic cough, it becomes hypersensitive. researchgate.net This "cough hypersensitivity syndrome" is characterized by excessive coughing triggered by low levels of stimuli that would not typically provoke a cough. researchgate.net
P2X3 receptors are key players in this process. nih.govresearchgate.netresearchgate.net These receptors are located on sensory C-fiber neurons in the airways. nih.gov When tissues in the airways are damaged or inflamed, they release adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net This extracellular ATP then binds to and activates P2X3 receptors on the afferent nerve fibers. nih.govresearchgate.net This activation triggers depolarization and initiates action potentials that travel to the central nervous system, where they are perceived as an urge to cough. nih.govresearchgate.net The involvement of P2X3 receptors in the hypersensitization of the cough reflex is supported by strong preclinical and clinical evidence. nih.govresearchgate.netresearchgate.net
Rationale for this compound as a Targeted Intervention in Cough Hypersensitivity Syndrome
Given the role of the ATP-P2X3 signaling pathway in the cough reflex, blocking these receptors presents a rational target for treating chronic cough. sec.govbusinesswire.com this compound is designed to be a highly selective antagonist of the P2X3 receptor. nih.govsec.gov By inhibiting P2X3 receptors, this compound is intended to block the activation of sensory neurons by ATP, thereby inhibiting the hypersensitization of the cough reflex and reducing the exaggerated coughing experienced by patients with RCC. nih.govresearchgate.netresearchgate.net
The high selectivity of this compound for P2X3 homotrimeric receptors over P2X2/3 heterotrimeric receptors is a key feature. nih.govsec.gov P2X2/3 receptors are known to play a significant role in taste perception, and their inhibition has been associated with taste-related side effects in other, less selective P2X3 antagonists. sec.govbusinesswire.com
Clinical trials have been conducted to evaluate the efficacy of this compound in adults with RCC.
| Trial Name | Phase | Key Findings/Objective |
|---|---|---|
| RELIEF | 2 | A dose-escalation, placebo-controlled, crossover trial to assess efficacy in RCC. sec.gov Participants receiving this compound showed improvements in cough severity, with greater benefits in subgroups with higher baseline cough frequency. ersnet.org |
| SOOTHE | 2b | A placebo-controlled trial that evaluated three doses of this compound in participants with RCC. biospace.com The 50 mg and 200 mg doses achieved statistical significance on the primary endpoint, showing a 34% placebo-adjusted reduction in 24-hour cough frequency. biospace.com |
| CALM-1 & CALM-2 | 3 | Phase 3 program designed to assess the efficacy and safety of this compound in adults with RCC. mayo.eduwithpower.com |
Exploration in Other Afferent Hypersensitization-Related Disorders
The mechanism of action of this compound suggests potential therapeutic applicability in a range of other disorders related to afferent nerve hypersensitization. sec.govbusinesswire.combusinesswire.com
Potential in Pruritus (mentioning initial investigation without results)
Chronic pruritus, or chronic itch, is another condition driven by hypersensitization of sensory neurons. It is a burdensome symptom of inflammatory skin diseases like atopic dermatitis. sec.gov Preclinical studies suggested that ATP-induced hypersensitization mediated by P2X3 receptors on cutaneous C-fibers could play a role in chronic itch and that this compound might be an effective treatment. morressier.com
This hypothesis was investigated in a Phase 2a clinical trial called BLUEPRINT. firstwordpharma.comveeva.com The study was a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate this compound for the treatment of chronic pruritus in adult subjects with atopic dermatitis. sec.govveeva.com However, the BLUEPRINT trial missed its primary endpoint. firstwordpharma.com Consequently, the development of this compound for pruritic conditions was discontinued. firstwordpharma.com
Broader Applicability in Irritation and Pain Pathways
P2X3 receptors are recognized as crucial targets in the transmission of pain signals, particularly in chronic pain conditions. patsnap.comnih.gov The release of ATP from injured tissue can sensitize sensory neurons in the periphery, contributing to conditions like hyperalgesia and allodynia. nih.govnih.gov P2X3 antagonists are being explored for their potential to modulate these pain signaling pathways, offering a novel approach to pain management. patsnap.com
BELLUS Health has indicated it is exploring how P2X3 activation contributes to irritation and pain and whether inhibiting these receptors could treat other afferent hypersensitization-related disorders. sec.govbusinesswire.combusinesswire.com The limited distribution of P2X3 receptors, primarily in sensory neurons, suggests a lower likelihood of certain central nervous system, gastrointestinal, or cardiovascular side effects that can limit other pain therapies. nih.govfrontiersin.org
Comparative Analysis and Differentiation Within P2x3 Antagonist Class
Comparison with First-Generation P2X3 Antagonists (e.g., Gefapixant)
First-generation P2X3 antagonists, such as Gefapixant (B1671419), were pivotal in validating the P2X3 receptor as a therapeutic target for chronic cough. bioworld.com However, their clinical utility has been hampered by a significant side effect: taste disturbance. bioworld.comresearchgate.net This adverse effect is attributed to their lack of selectivity, as they inhibit not only the P2X3 homotrimeric receptors but also the P2X2/3 heterotrimeric receptors, which are involved in taste perception. researchgate.netnih.gov
BLU-5937 was specifically designed to overcome this limitation. It exhibits high selectivity for the P2X3 homotrimeric receptor. nih.govpatsnap.com In vitro studies have demonstrated that the potency of this compound (camlipixant) for the P2X3 receptor is substantially higher than for the P2X2/3 receptor. researchgate.net This enhanced selectivity is the primary differentiating factor between this compound and first-generation antagonists like Gefapixant, which is less selective and antagonizes both P2X3 and P2X2/3 receptors. nih.gov
The following table summarizes the key differences in selectivity between this compound and Gefapixant.
| Feature | This compound (Camlipixant) | Gefapixant |
| Target Selectivity | Highly selective for P2X3 homotrimeric receptors. nih.govpatsnap.com | Antagonist at both P2X3 homotrimers and P2X2/3 heterotrimers. nih.gov |
| IC50 for hP2X3 | 25 nM nih.govresearchgate.net | 153 nM nih.gov |
| IC50 for hP2X2/3 | >24,000 nM (>24 µM) nih.govresearchgate.net | 220 nM nih.gov |
| Selectivity Ratio (P2X2/3 vs P2X3) | ~1000-fold nih.gov | Low selectivity asthmafoundation.org.nz |
| Primary Clinical Indication | Refractory Chronic Cough researchgate.netmayo.edu | Refractory or Unexplained Chronic Cough firstwordpharma.com |
| Reported Taste-Related Adverse Events | Low incidence, generally mild and transient. bioworld.comatsjournals.org | High incidence, dose-dependent. nih.goversnet.org |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Advantages of Enhanced Selectivity in Therapeutic Profile
The enhanced selectivity of this compound for P2X3 over P2X2/3 receptors offers a significant advantage in its therapeutic profile, primarily by minimizing taste-related side effects. researchgate.net P2X2/3 receptors are prominently expressed on gustatory nerve endings that innervate taste buds, and their inhibition is the likely cause of taste disturbances like dysgeusia (taste distortion) observed with less selective antagonists. researchgate.netnih.gov
By selectively targeting P2X3 receptors, this compound can effectively inhibit the cough reflex pathway without significantly impacting the taste perception pathway. nih.gov Preclinical studies in animal models showed that this compound did not alter taste perception even at high doses, whereas a weakly selective antagonist had a significant inhibitory effect. researchgate.net Clinical trial data supports this, with Phase 2 studies of this compound reporting a low incidence of taste-related adverse events. atsjournals.org For instance, in the SOOTHE trial, dysgeusia was reported by 0% to 6.5% of participants across different dosage groups, with no instances of complete or partial taste loss. atsjournals.org This contrasts sharply with Gefapixant, where taste-related adverse events were the most frequent, occurring in 58-69% of patients at higher doses in Phase 3 trials. nih.gov
This improved tolerability profile is a crucial advantage, as it can lead to better patient compliance and adherence to treatment, which is essential for managing a chronic condition like persistent cough. patsnap.com
Implications for Specificity and Potential for Improved Clinical Outcomes
The high specificity of this compound allows for the effective targeting of the sensory nerves in the airways responsible for the urge to cough, with minimal off-target effects. researchgate.netpatsnap.com ATP released from damaged or inflamed airway tissues acts on P2X3 receptors on these neurons, triggering the signals that lead to a cough. nih.gov By blocking these specific receptors, this compound inhibits the hypersensitization of the cough reflex. nih.govresearchgate.net
Clinical research has demonstrated the potential for this targeted approach to yield positive outcomes.
RELIEF Trial (Phase 2a) : This study showed that this compound treatment led to reductions in 24-hour cough frequency, particularly in patients with higher baseline cough frequencies. ersnet.orgdocwirenews.com For instance, in a subgroup of patients with an awake cough frequency of ≥32.4 coughs/hour, a 32.1% reduction over placebo was observed at the 200 mg dose. docwirenews.com
SOOTHE Trial (Phase 2b) : This trial demonstrated statistically significant and clinically meaningful reductions in 24-hour cough frequency. atsjournals.org At doses of 50 mg and 200 mg twice daily, placebo-adjusted reductions of 34.4% and 34.2% were observed, respectively. atsjournals.org
The ability to achieve a significant anti-tussive effect with a substantially lower incidence of taste disturbance suggests a favorable benefit-risk profile for selective P2X3 antagonists like this compound. nih.govbohrium.com This improved profile may allow for the use of optimal therapeutic doses to maximize efficacy without being limited by tolerability issues, ultimately leading to better management of refractory chronic cough for a broad patient population. ersnet.org
Current Research Trajectories and Future Investigative Avenues
Advancements in Understanding P2X3 Receptor Biology
Recent progress in structural biology has significantly deepened the understanding of P2X3 receptors, which are ATP-gated ion channels crucial in various physiological and pathological processes, including pain perception and cough hypersensitivity. researchgate.netpatsnap.com P2X3 receptors are trimeric cell surface receptors that, when activated by adenosine-5'-triphosphate (ATP), become permeable to cations like Na+, K+, and Ca2+. nih.govfrontiersin.org These receptors can assemble as homotrimers (three P2X3 subunits) or heterotrimers with P2X2 subunits (P2X2/3). frontiersin.org A key distinction between these forms is their desensitization rate; P2X3 homotrimers desensitize rapidly, while P2X2/3 heterotrimers show a slower or mixed desensitization pattern. frontiersin.org
High-resolution structural determination techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular architecture of P2X receptors. patsnap.comelsevierpure.com These methods have provided detailed views of the orthosteric ATP binding pocket, antagonist binding sites, and the channel's pore architecture in various conformational states. elsevierpure.comresearchgate.net For instance, the discovery of the "helical recoil model" of receptor desensitization was a direct result of X-ray structures of the P2X3 receptor. elsevierpure.comresearchgate.net This model helps explain the differing desensitization rates among P2X subtypes.
Functionally, P2X3 receptors are predominantly expressed on sensory neurons of the dorsal root ganglia (DRG), where their activation by ATP released from damaged cells mediates pain and hypersensitivity signals. nih.govfrontiersin.orgnih.gov This localization makes them an attractive therapeutic target for conditions like chronic cough, neuropathic pain, and overactive bladder, as peripheral action could avoid central nervous system side effects. nih.govfrontiersin.orgwithpower.com Recent research has uncovered a new mechanism of allosteric regulation in the inner pocket of the head domain (IP-HD) of the P2X3 receptor, suggesting that modulation via this site could be a viable strategy for therapeutic intervention. nih.govresearchgate.net
Exploration of BLU-5937’s Engagement with P2X3 Receptor Allosteric Sites
This compound is a potent, selective, and non-competitive antagonist of the P2X3 receptor. nih.govresearchgate.net Its mechanism of action is allosteric, meaning it binds to a site on the receptor distinct from the orthosteric site where the natural ligand, ATP, binds. pnas.orgnih.gov This allosteric modulation provides a more efficient means of regulating the receptor's function and can lead to higher selectivity and fewer side effects. pnas.orgfrontiersin.org
The high selectivity of this compound for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key feature of the compound. sec.gov In vitro studies have established the IC50 of this compound for human P2X3 homotrimeric receptors at 25 nM, while for P2X2/3 heterotrimeric receptors, it is greater than 24 μM, indicating a selectivity of over 1500-fold. nih.govsec.govresearchgate.net This selectivity is significant because P2X2/3 receptors are known to play a major role in taste perception. sec.govnih.gov By avoiding the inhibition of P2X2/3 receptors, this compound has been shown to have no taste alteration, a common side effect of less selective P2X3 antagonists. nih.govresearchgate.netpatsnap.com
Structural studies have identified a druggable negative allosteric site on P2X3 receptors located in a pocket formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains. pnas.orgnih.gov Allosteric inhibitors that bind to this site, such as AF-219 (Gefapixant), prevent the conformational changes required for the channel to open upon ATP binding. pnas.orgnih.gov While the precise binding mode of this compound is a subject of ongoing research, its non-competitive profile suggests it functions by a similar allosteric inhibition mechanism. nih.gov The exploration of such allosteric sites is a frontier in P2X drug design, offering the potential for developing highly selective modulators. pnas.org Recent cryo-EM studies on other P2X3 antagonists, like Camlipixant, have even revealed previously unidentified drug-binding sites, highlighting that the landscape of P2X3 allosteric modulation is still being mapped. biorxiv.org
| Receptor Target | IC50 Value | Reference |
|---|---|---|
| Human P2X3 Homotrimer | 25 nM | nih.govresearchgate.net |
| Human P2X2/3 Heterotrimer | >24 μM | nih.govresearchgate.net |
Unanswered Questions and Research Gaps in P2X3 Pharmacology
Despite significant progress, several questions and gaps remain in the understanding of P2X3 pharmacology. A primary challenge is achieving subtype selectivity. biorxiv.org The high degree of conservation in the ATP binding site across the P2X receptor family makes the development of selective orthosteric ligands difficult. biorxiv.org While allosteric modulators like this compound offer a path to selectivity, a deeper understanding of the structural and conformational differences between P2X subtypes is needed to rationally design new and even more selective compounds. nih.gov
Another area requiring further investigation is the precise mechanism of ATP transport and release in physiological and pathological states. nih.gov While it is known that ATP is released from damaged or inflamed tissues, the specific pathways and regulatory mechanisms are not fully elucidated. nih.govnih.gov Understanding these upstream processes could reveal new therapeutic targets for modulating P2X3 receptor activity.
Furthermore, the variability in patient response to P2X3 antagonists highlights the need for biomarkers. patsnap.com Identifying genetic or proteomic markers that can predict a patient's response to treatment would enable a more personalized medicine approach, optimizing therapeutic efficacy and minimizing potential side effects. patsnap.com The complex interplay between different purinergic receptors (P2X and P2Y) on a single cell also remains an area of active research with many unresolved questions. nih.gov Finally, while the role of P2X3 in peripheral neurons is well-established, its function in the central nervous system and the potential implications of targeting these receptors require more extensive study. nih.gov
Development of Advanced Research Methodologies for P2X3 Target Validation
The validation of P2X3 as a therapeutic target has been significantly advanced by modern research methodologies. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been pivotal in providing atomic-level structures of the P2X3 receptor, which is essential for structure-based drug design and understanding drug-receptor interactions. patsnap.comelsevierpure.com These techniques allow researchers to visualize how compounds like this compound might bind to allosteric sites and exert their inhibitory effects.
In addition to structural biology, sophisticated molecular and cell biology techniques are crucial. The use of chimeric receptors, where parts of different P2X subtypes are swapped, helps to pinpoint the specific domains responsible for antagonist selectivity. nih.gov Site-directed mutagenesis, combined with functional assays like patch-clamp electrophysiology, allows for the detailed characterization of amino acid residues involved in ligand binding and channel gating. nih.gov
Q & A
Q. What is the pharmacological mechanism of BLU-5937 in targeting chronic cough, and how does its selectivity for P2X3 receptors influence therapeutic outcomes?
this compound is a highly selective antagonist of P2X3 homotrimeric receptors, which are implicated in hypersensitivity of cough reflexes. Preclinical studies demonstrated its ability to block ATP-induced sensitization of dorsal root ganglion neurons (IC₅₀ = 25 nM for human P2X3 vs. >24 μM for P2X2/3) . This selectivity minimizes taste disturbances, a common side effect of less selective P2X3 antagonists, by avoiding inhibition of P2X2/3 receptors on gustatory neurons .
Q. How were preclinical models utilized to validate this compound's anti-tussive efficacy, and what were their limitations?
Guinea pig models showed dose-dependent reductions in histamine- and ATP-induced cough sensitization (0.3–30 mg/kg orally), with efficacy at plasma concentrations 50-fold lower than those required for P2X2/3 inhibition . However, rodent models lacked predictive power for taste effects, as this compound did not alter taste perception in rats even at 30× IC₅₀ for P2X3 . Researchers should consider interspecies variability in receptor expression when extrapolating preclinical data .
Q. What are the key design elements of Phase 3 trials (e.g., CALM-1/CALM-2) evaluating this compound for refractory chronic cough (RCC)?
The CALM-2 trial (NCT2031230611) is a 24-week randomized, double-blind, placebo-controlled study with two doses (25 mg/50 mg BID) in adults with RCC. Primary endpoints include 24-hour cough frequency reduction at Week 24, while secondary endpoints assess patient-reported outcomes (PROs) and pharmacokinetics (PK) . Open-label extensions evaluate long-term safety, addressing limitations of earlier trials that lacked dose-response clarity .
Advanced Research Questions
Q. How did the absence of dose-response correlation in Phase 2 trials inform the design of subsequent Phase 3 studies?
In Phase 2 trials, this compound showed efficacy only in the 200 mg subgroup, with no linear dose-response. This led to a refined Phase 3 design focusing on lower doses (25 mg/50 mg) and stricter inclusion criteria (baseline cough frequency ≥8 coughs/hour) to enhance statistical power . Adaptive trial designs and Bayesian analysis could improve dose optimization in future studies .
Q. What methodological approaches address discrepancies between preclinical promise and clinical trial outcomes, as seen in the RELIEF and BLUEPRINT trials?
The RELIEF trial (Phase 2) failed to meet primary endpoints due to heterogeneous patient populations and insufficient stratification by cough severity . Conversely, the BLUEPRINT trial (Phase 2 in atopic dermatitis) highlighted indication-specific efficacy variability, emphasizing the need for biomarker-driven patient selection (e.g., ATP levels in RCC) . Post-hoc analyses of high-responder subgroups (e.g., severe cough patients with ≥30% reduction) are critical for identifying target populations .
Q. How are pharmacokinetic/pharmacodynamic (PK/PD) models applied to optimize this compound dosing regimens?
this compound exhibits low predicted clearance and high oral bioavailability, supporting twice-daily dosing. PK/PD modeling in Phase 2 trials linked plasma concentrations ≥100 ng/mL to significant cough reduction, informing dose selection for Phase 3 . Population PK analyses in CALM-2 will assess covariates (e.g., age, renal function) to personalize dosing .
Q. What statistical methods are employed to reconcile contradictory efficacy data across trials?
Mixed-effects models and longitudinal analysis account for intra-patient variability in cough frequency measurements. For example, the Phase 2b trial used a negative binomial regression to demonstrate a 34% reduction in cough frequency (p < 0.05), while sensitivity analyses addressed missing data from dropouts . Meta-analyses of cross-trial data (e.g., CALM-1/CALM-2) may clarify dose-response relationships .
Q. How does this compound's safety profile compare to other P2X3 antagonists, and what mechanisms underlie its reduced taste disturbance?
this compound’s 1,000-fold selectivity for P2X3 over P2X2/3 receptors (vs. gefapixant’s 10-fold) minimizes taste alteration by sparing heterotrimeric receptors on taste buds. In Phase 2 trials, taste-related adverse events occurred in <5% of this compound patients vs. 40% with gefapixant . Mechanistic studies using human vagal ganglia cultures could further validate receptor specificity .
Methodological Considerations for Future Research
Q. What strategies are recommended for validating PROs in chronic cough trials?
PROs like Cough Severity Diary (CSD) and Leicester Cough Questionnaire (LCQ) require rigorous validation for sensitivity to change. Anchor-based methods (e.g., correlating PRO scores with objective cough frequency) and cognitive debriefing with patients enhance reliability .
Q. How can researchers mitigate bias in open-label extension phases of trials?
Blinding during initial phases and predefined criteria for adverse event reporting reduce bias. CALM-2’s open-label extension uses interval-censored survival analysis to monitor long-term safety (e.g., taste disturbance incidence over 52 weeks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
